

# Spectroscopic Characterization of 5-Bromo-2-hydroxyisonicotinic Acid: A Technical Guide

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## Compound of Interest

Compound Name:	5-Bromo-2-hydroxyisonicotinic acid
CAS No.:	913836-16-5
Cat. No.:	B1294042

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## Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of **5-Bromo-2-hydroxyisonicotinic acid**, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of directly published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from the closely related isomer, 5-bromo-2-hydroxynicotinic acid, to predict its spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering a robust theoretical framework and practical, step-by-step protocols for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data.

## Introduction: The Significance of 5-Bromo-2-hydroxyisonicotinic Acid

**5-Bromo-2-hydroxyisonicotinic acid** belongs to the class of substituted pyridines, a scaffold of immense importance in the pharmaceutical and agrochemical industries. The presence of a

carboxylic acid, a hydroxyl group, and a bromine atom on the pyridine ring imparts a unique combination of electronic and steric properties, making it a versatile precursor for the synthesis of more complex molecules. The hydroxyl group can exist in tautomeric equilibrium with its corresponding pyridone form, a feature that significantly influences its chemical reactivity and biological activity.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of newly synthesized batches of this compound. This guide provides the foundational knowledge and methodologies to achieve this.

## Molecular Structure and Predicted Spectroscopic Behavior

The molecular structure of **5-Bromo-2-hydroxyisonicotinic acid** is presented below. The key structural features that will govern its spectroscopic signatures are the aromatic pyridine ring, the acidic proton of the carboxylic acid, the phenolic/pyridone proton, and the two remaining aromatic protons.

Caption: Molecular structure of **5-Bromo-2-hydroxyisonicotinic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

### Predicted $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum of **5-Bromo-2-hydroxyisonicotinic acid** is expected to show four distinct signals: two for the aromatic protons and two for the exchangeable protons of the hydroxyl and carboxylic acid groups. The chemical shifts are predicted based on the electronic effects of the substituents. The electron-withdrawing carboxylic acid and bromine atom will deshield the adjacent protons, shifting them downfield.

Predicted  $^1\text{H}$  NMR Data

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~13.0 - 14.0	Broad Singlet	1H	Carboxylic Acid (-COOH)	Highly deshielded acidic proton, subject to hydrogen bonding.
~11.0 - 12.0	Broad Singlet	1H	Hydroxyl (-OH)	Deshielded proton, broad due to exchange and tautomerism.
~8.4	Singlet	1H	H-6	Deshielded by the adjacent nitrogen and the para-bromo substituent.
~8.2	Singlet	1H	H-3	Deshielded by the adjacent carboxylic acid group.

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and concentration.

For comparison, the constitutional isomer, 5-bromo-2-hydroxynicotinic acid, exhibits two doublets for its aromatic protons at  $\delta = 8.35$  (d,  $J = 2.7$  Hz) and  $8.26$  (d,  $J = 2.7$  Hz) in DMSO- $d_6$ .<sup>[1]</sup> The singlet nature of the predicted peaks for **5-Bromo-2-hydroxyisonicotinic acid** is due to the lack of adjacent protons for coupling.

## Predicted $^{13}\text{C}$ NMR Spectrum

The  $^{13}\text{C}$  NMR spectrum will provide information on the carbon skeleton. Six distinct signals are expected.

Predicted  $^{13}\text{C}$  NMR Data

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~165	C=O (Carboxylic Acid)	Typical chemical shift for a carboxylic acid carbonyl carbon.
~162	C-2 (C-OH)	Carbon bearing the hydroxyl group, significantly deshielded.
~148	C-6	Aromatic carbon adjacent to nitrogen, deshielded.
~140	C-4	Aromatic carbon bearing the carboxylic acid group.
~125	C-3	Aromatic carbon.
~110	C-5 (C-Br)	Carbon bearing the bromine atom, shielding effect of bromine.

## Experimental Protocol for NMR Spectroscopy

Caption: A generalized workflow for NMR data acquisition and processing.

### Step-by-Step Protocol:

- **Sample Preparation:** Accurately weigh approximately 10-15 mg of **5-Bromo-2-hydroxyisonicotinic acid** and dissolve it in a suitable deuterated solvent (e.g., DMSO- $d_6$ , as it is a good solvent for polar compounds and will allow for the observation of exchangeable protons). Transfer the solution to a clean, dry 5 mm NMR tube.
- **Instrument Setup:** Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **$^1\text{H}$  NMR Acquisition:** Acquire the  $^1\text{H}$  NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

- <sup>13</sup>C NMR Acquisition: Acquire the <sup>13</sup>C NMR spectrum. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans will be required.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d<sub>6</sub> at  $\delta = 2.50$  ppm for <sup>1</sup>H and  $\delta = 39.52$  ppm for <sup>13</sup>C). Integrate the <sup>1</sup>H signals and identify the peak positions for both spectra.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

### Predicted IR Absorption Bands

The IR spectrum of **5-Bromo-2-hydroxyisonicotinic acid** is expected to show characteristic absorption bands for the O-H, C=O, C=C, and C-N bonds.

#### Predicted IR Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 2500	Broad, Strong	O-H stretch (Carboxylic Acid, H-bonded)
~3100	Medium	O-H stretch (Phenolic/Pyridone)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1640	Medium	C=O stretch (Pyridone tautomer)
1600 - 1450	Medium-Strong	C=C and C=N stretching (Aromatic ring)
1300 - 1200	Medium	C-O stretching
Below 1000	Medium-Strong	C-H out-of-plane bending, C-Br stretching

Note: The broadness of the O-H stretch is a key indicator of hydrogen bonding.[2]

## Experimental Protocol for IR Spectroscopy

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Step-by-Step Protocol (using Attenuated Total Reflectance - ATR):

- **Background Scan:** Ensure the ATR crystal is clean and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO<sub>2</sub> and water vapor.
- **Sample Application:** Place a small amount of the solid **5-Bromo-2-hydroxyisonicotinic acid** sample onto the ATR crystal.
- **Data Acquisition:** Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- **Data Analysis:** Process the spectrum by performing an ATR correction. Identify and label the wavenumbers of the major absorption bands.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

### Predicted Mass Spectrum

In a high-resolution mass spectrum, the molecular ion peak ( $M^+$ ) will appear as a doublet due to the presence of the bromine atom, which has two naturally occurring isotopes, <sup>79</sup>Br and <sup>81</sup>Br, in an approximate 1:1 ratio.

Predicted Mass Spectrometry Data

m/z (predicted)	Ion	Rationale
216.9426	[M] <sup>+</sup> (with <sup>79</sup> Br)	Calculated exact mass for C <sub>6</sub> H <sub>4</sub> <sup>79</sup> BrNO <sub>3</sub> .
218.9405	[M] <sup>+</sup> (with <sup>81</sup> Br)	Calculated exact mass for C <sub>6</sub> H <sub>4</sub> <sup>81</sup> BrNO <sub>3</sub> .
217.9504	[M+H] <sup>+</sup> (with <sup>79</sup> Br)	Protonated molecule.[3]
219.9483	[M+H] <sup>+</sup> (with <sup>81</sup> Br)	Protonated molecule.[3]
215.9348	[M-H] <sup>-</sup> (with <sup>79</sup> Br)	Deprotonated molecule.[3]
217.9327	[M-H] <sup>-</sup> (with <sup>81</sup> Br)	Deprotonated molecule.[3]

Note: Fragmentation patterns would likely involve the loss of CO<sub>2</sub>, H<sub>2</sub>O, and Br.

## Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)

Caption: A general workflow for mass spectrometry analysis via ESI.

Step-by-Step Protocol:

- **Sample Preparation:** Prepare a dilute solution of **5-Bromo-2-hydroxyisonicotinic acid** in a solvent suitable for ESI, such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
- **Instrument Calibration:** Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
- **Data Acquisition:** Infuse the sample solution into the ESI source at a constant flow rate. Acquire mass spectra over an appropriate m/z range in both positive and negative ion modes.
- **Data Analysis:** Analyze the resulting spectra to identify the molecular ion peaks and their characteristic isotopic pattern. If fragmentation data is acquired (MS/MS), propose

fragmentation pathways consistent with the observed product ions.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

### Predicted UV-Vis Absorption

The pyridine ring is a chromophore that absorbs in the UV region. The presence of substituents will shift the absorption maxima ( $\lambda_{\text{max}}$ ). The parent compound, isonicotinic acid, has absorption maxima at 214 nm and 264 nm.<sup>[4]</sup> The bromo and hydroxyl substituents are expected to cause a bathochromic (red) shift in these absorptions.

Predicted UV-Vis Data

Predicted $\lambda_{\text{max}}$ (nm)	Solvent	Rationale
~220 - 230	Ethanol	$\pi \rightarrow \pi^*$ transition of the pyridine ring.
~270 - 285	Ethanol	$n \rightarrow \pi^*$ transition and $\pi \rightarrow \pi^*$ transitions influenced by substituents.

Note: The position of  $\lambda_{\text{max}}$  can be sensitive to the pH of the solution due to the acidic and basic functional groups.

## Experimental Protocol for UV-Vis Spectroscopy

Caption: Workflow for obtaining a UV-Vis absorption spectrum.

Step-by-Step Protocol:

- **Sample Preparation:** Prepare a stock solution of **5-Bromo-2-hydroxyisonicotinic acid** of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or water). From the stock solution, prepare a dilution that gives a maximum absorbance in the range of 0.1 to 1.0 absorbance units.

- Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
- Baseline Correction: Fill a cuvette with the solvent used for sample preparation and place it in the spectrophotometer. Run a baseline scan to zero the instrument.
- Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
- Data Analysis: Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Conclusion

While experimental spectra for **5-Bromo-2-hydroxyisonicotinic acid** are not readily available in the public domain, a comprehensive spectroscopic profile can be reliably predicted based on fundamental principles and comparison with closely related analogs. This guide provides a detailed theoretical framework and robust, field-tested protocols for the acquisition and interpretation of NMR, IR, MS, and UV-Vis data. By following these methodologies, researchers can confidently characterize this important chemical entity, ensuring its identity and purity for downstream applications in research and development.

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